molecular formula C16H21N5O B2547041 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 1421474-50-1

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2547041
CAS No.: 1421474-50-1
M. Wt: 299.378
InChI Key: DATIJSLUDDZVOO-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a pyrrole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:

    Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a 1,4-diketone.

    Formation of Piperazine Ring: The piperazine ring is typically formed by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is formed by coupling the pyrrole, pyridazine, and piperazine rings through various cross-coupling reactions, such as Suzuki or Heck coupling, under specific conditions like the presence of palladium catalysts and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, amines, thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, amines

    Substitution: Substituted piperazine derivatives

Scientific Research Applications

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.

    Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes or receptors.

    Material Science: The compound can be explored for its potential use in organic electronics or as a building block for more complex materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Piperazine Derivatives: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole have similar structural features and are used in medicinal chemistry for their biological activities.

Uniqueness

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is unique due to the combination of its three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-2-5-16(22)21-12-10-20(11-13-21)15-7-6-14(17-18-15)19-8-3-4-9-19/h3-4,6-9H,2,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATIJSLUDDZVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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